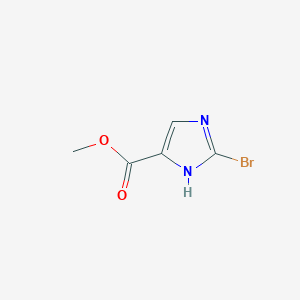

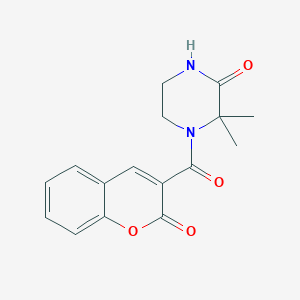

![molecular formula C11H14ClN3O B2527069 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1864073-20-0](/img/structure/B2527069.png)

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PEG-TM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole derivatives and has been found to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary and Inducer

Chiral inducers and auxiliaries play a crucial role in synthesizing enantiopure products, including drugs and agrochemicals. α-PEA, a cheap primary amine available in both enantiomeric forms, is widely used. It offers a structural motif frequently applied in the synthesis of chiral building blocks, which are useful in divergent asymmetric synthesis. Due to its successful applications in chiral recognition processes, α-PEA is considered a privileged chiral inducer and auxiliary .

Diastereoselective Synthesis

α-PEA serves as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. By incorporating α-PEA into reaction pathways, chemists can control stereochemistry and achieve specific product outcomes. This application is particularly valuable in drug discovery and development .

Chiral Ligands

Chiral ligands containing α-PEA moieties are employed in asymmetric reactions. These ligands enhance enantioselectivity, allowing chemists to selectively form one enantiomer over the other. Such reactions are essential in the synthesis of pharmaceutical intermediates and fine chemicals .

Modular Chiral Organocatalysts

Researchers have constructed effective modular chiral organocatalysts using α-PEA fragments. These catalysts facilitate important synthetic reactions, such as asymmetric transformations. The ability to tailor these catalysts for specific reactions makes them valuable tools in organic synthesis .

Medicinal Chemistry

α-PEA derivatives find applications in medicinal chemistry. Researchers explore their potential as lead compounds for drug development. By modifying the α-PEA scaffold, novel bioactive molecules can be designed and tested for various therapeutic indications .

Other Synthetic Applications

Beyond the mentioned fields, α-PEA continues to inspire new advancements. Over the last decade, researchers have reported numerous interesting findings related to its synthesis, resolution, and applications. These developments contribute to our understanding of this versatile compound .

Eigenschaften

IUPAC Name |

[1-(2-phenylethyl)triazol-4-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10;/h1-5,8,15H,6-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRYYNKDYACAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(N=N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

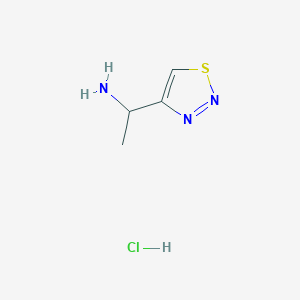

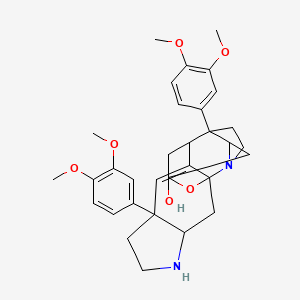

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

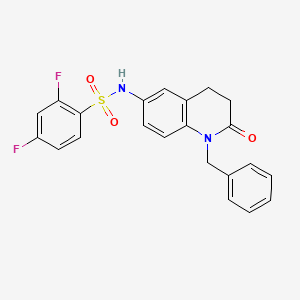

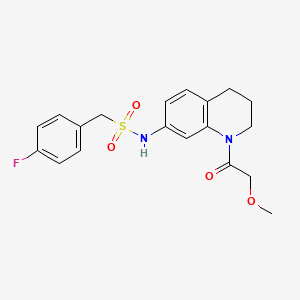

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

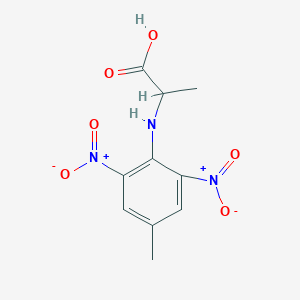

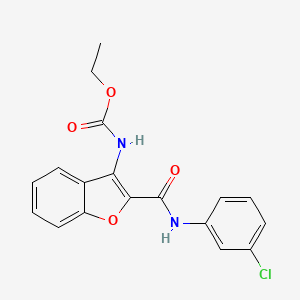

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)